N~1~-Cyclopentyl-3-methyl-2-[(phenylsulfonyl)amino]butanamide
Description
N~1~-Cyclopentyl-3-methyl-2-[(phenylsulfonyl)amino]butanamide is a synthetic organic compound with a complex structure It features a cyclopentyl group, a methyl group, and a phenylsulfonylamino group attached to a butanamide backbone
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-cyclopentyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)15(16(19)17-13-8-6-7-9-13)18-22(20,21)14-10-4-3-5-11-14/h3-5,10-13,15,18H,6-9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDPWRLMKNIOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCC1)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724677 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopentyl-3-methyl-2-[(phenylsulfonyl)amino]butanamide typically involves multiple steps. One common approach is to start with the preparation of the cyclopentyl and phenylsulfonylamino intermediates, which are then coupled to form the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of N1-Cyclopentyl-3-methyl-2-[(phenylsulfonyl)amino]butanamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-Cyclopentyl-3-methyl-2-[(phenylsulfonyl)amino]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N~1~-Cyclopentyl-3-methyl-2-[(phenylsulfonyl)amino]butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways or receptors.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Cyclopentyl-3-methyl-2-[(phenylsulfonyl)amino]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N~1~-Cyclopentyl-3-methyl-2-[(phenylsulfonyl)amino]butanamide can be compared with other similar compounds, such as:
- N~1~-Cyclopentyl-3-methyl-2-[(phenylsulfonyl)amino]propanamide
- N~1~-Cyclopentyl-3-methyl-2-[(phenylsulfonyl)amino]pentanamide
These compounds share similar structural features but differ in the length of the carbon chain or the presence of additional functional groups. The uniqueness of N1-Cyclopentyl-3-methyl-2-[(phenylsulfonyl)amino]butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
